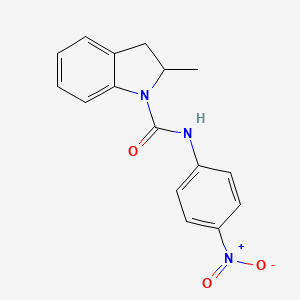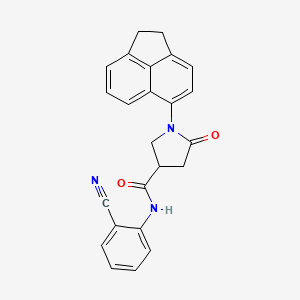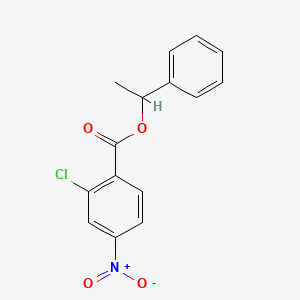![molecular formula C18H26N2O7 B4077509 1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4077509.png)
1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane oxalate
Vue d'ensemble
Description
1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane oxalate, also known as AZD-0548, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane oxalate involves the inhibition of tankyrase activity, which leads to the stabilization of Axin protein and subsequent inhibition of the Wnt signaling pathway. Additionally, this compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins by binding to their hydrophobic pockets and preventing their self-assembly into toxic oligomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its inhibition of tankyrase activity and protein aggregation. In cancer cells, the inhibition of tankyrase activity by this compound leads to the stabilization of Axin protein, which in turn inhibits the Wnt signaling pathway and promotes cancer cell death. In neurodegenerative diseases, the inhibition of protein aggregation by this compound prevents the formation of toxic oligomers that contribute to neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane oxalate in lab experiments is its specificity for tankyrase and protein aggregation, which allows for targeted inhibition of these processes. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. One limitation of using this compound in lab experiments is its potential off-target effects, which may affect other cellular processes and lead to unintended consequences.
Orientations Futures
There are several future directions for the research and development of 1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane oxalate. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of tankyrase and protein aggregation, which may have improved efficacy and reduced off-target effects. Additionally, the development of novel drug delivery systems for this compound may enhance its bioavailability and therapeutic potential. Finally, the use of this compound in combination with other therapeutic agents may lead to synergistic effects and improved clinical outcomes.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Its inhibition of tankyrase activity and protein aggregation make it a promising candidate for further development as a therapeutic agent. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions for the research and development of this compound are numerous and offer exciting possibilities for improving human health and well-being.
Applications De Recherche Scientifique
1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane oxalate has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the activity of the enzyme tankyrase, which is involved in the Wnt signaling pathway that promotes cancer cell growth. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are implicated in the pathogenesis of these neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.C2H2O4/c1-14-13-15(7-8-16(14)18(19)20)21-12-6-11-17-9-4-2-3-5-10-17;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESEAWDUIGYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2CCCCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4077430.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077440.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077443.png)



![1-[2-(2-allyl-6-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077472.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4077486.png)
![N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077491.png)
![N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4077498.png)
![2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077502.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077503.png)
![2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4077504.png)
![N-[4-(acetylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4077510.png)
